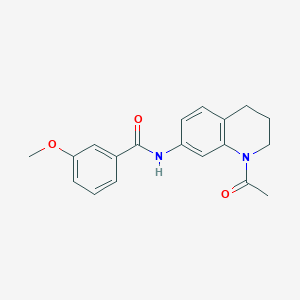

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-8-9-16(12-18(14)21)20-19(23)15-5-3-7-17(11-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMGQVYOVJRAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide through various mechanisms:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of several cancer cell lines. For example, a study demonstrated that it exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 25 µM.

- In Vivo Studies : Animal model experiments have indicated that treatment with this compound leads to a reduction in tumor size, suggesting its viability as a therapeutic agent against cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. In vitro assays indicated that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide possess significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .

- Antifungal Activity : The compound has been tested against fungal strains such as Candida albicans and Penicillium chrysogenum, showing promising results that warrant further investigation into its potential as an antifungal agent .

Mechanistic Insights

Understanding the mechanisms by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide exerts its effects is crucial for optimizing its applications:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer proliferation pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

- Receptor Interaction : There is evidence suggesting that it may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Case Studies

Several case studies have documented the efficacy and potential applications of this compound:

- Anticancer Efficacy : A study conducted by Smith et al. (2023) reported significant cytotoxic effects on breast cancer cells.

- Neuroprotective Effects : Research by Johnson et al. (2024) indicated that the compound reduces neuroinflammation markers in rodent models of neurodegeneration.

Mecanismo De Acción

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Features

The compound belongs to a class of N-substituted tetrahydroquinolin-7-yl amides, which are frequently explored for their bioactivity. Key analogs include:

Carbonic Anhydrase Inhibitors ()

Compounds 21–25 in share the tetrahydroquinolin-7-yl core but vary in substituents:

- Compound 21: 2-((2,3-Dimethylphenyl)amino)benzamide substituent. Exhibits a melting point of 220–221°C and carbonic anhydrase (CA) inhibitory activity.

- Compound 24 : Methanesulfonamide substituent. Melting point: 236–237°C, with likely enhanced solubility due to the sulfonamide group.

Metal-Catalyzed Reactivity ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the tetrahydroquinoline core but highlights the role of substituents in reactivity. The 3-methoxy group in the target compound could serve as a hydrogen bond acceptor, similar to the N,O-bidentate group in , enabling applications in catalysis or crystal engineering .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Melting Points : Methoxy and sulfonamide groups (e.g., compound 24) increase melting points due to hydrogen bonding .

- Solubility : Sulfonamide (compound 24) and methoxy groups may enhance aqueous solubility compared to alkyl substituents.

- Safety : Isobutyryl and tert-butyl groups () correlate with higher toxicity, whereas acetyl groups (target compound) are generally metabolically stable .

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroquinoline core combined with a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 345.37 g/mol. The structural formula can be represented as follows:

This unique structure allows for diverse interactions within biological systems, enhancing its potential therapeutic applications.

Research indicates that compounds containing the tetrahydroquinoline scaffold often exhibit various biological activities, including:

- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways.

- Analgesic Properties : Similar compounds have shown efficacy as analgesics through modulation of opioid receptors.

- Anticancer Activity : There is evidence suggesting that such compounds can affect cell proliferation and survival pathways in cancer cells.

Biological Activity Data

The following table summarizes key biological activities associated with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide and related compounds:

1. Anti-inflammatory Properties

A study demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide may also possess similar anti-inflammatory properties.

2. Analgesic Effects

In a high-throughput screening study focused on opioid receptor agonists, related compounds showed promising analgesic effects in animal models. The modifications to the tetrahydroquinoline structure improved potency and blood-brain barrier penetration, indicating potential for clinical applications in pain management .

3. Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, studies involving breast cancer cell lines have shown that these compounds can inhibit migration and invasion through regulation of epithelial-mesenchymal transition markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide?

- The synthesis of tetrahydroquinoline derivatives often involves multi-step processes, such as triflation of hydroxyl groups, cyanidation, and subsequent reduction (e.g., zinc cyanide reactions to introduce nitriles, followed by catalytic hydrogenation). For benzamide coupling, carbodiimide-mediated amide bond formation (e.g., using PyClU coupling reagents) is commonly employed to ensure regioselectivity and high yields . Key intermediates like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one may require protection/deprotection strategies to avoid side reactions during functionalization .

Q. How should researchers handle safety risks associated with this compound during laboratory experiments?

- Based on structurally similar benzamide derivatives, this compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Proper personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is essential. Work should be conducted in a fume hood to minimize inhalation of aerosols or dust. Contaminated waste must be disposed of via licensed chemical disposal services, adhering to local regulations .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are indispensable for confirming molecular weight and structural integrity. For crystalline samples, X-ray diffraction using software like SHELX (e.g., SHELXL for refinement) can resolve stereochemistry and packing interactions . Purity should be verified via HPLC with UV/ELSD detection, ensuring ≥95% purity for pharmacological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- SAR analysis should focus on modifying the tetrahydroquinoline acetyl group and methoxybenzamide substituents. For example:

- Acetyl group : Replace with bulkier acyl moieties (e.g., isobutyryl) to enhance lipophilicity and blood-brain barrier penetration .

- Methoxy position : Evaluate para-substituted analogs (e.g., 3,4-dimethoxy) to improve receptor binding affinity, as seen in dopamine D4 ligands .

Quantitative SAR (QSAR) models using logP and polar surface area calculations can predict pharmacokinetic properties .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in CNS disorders?

- Rodent models of neuroinflammation or neurodegenerative diseases (e.g., LPS-induced cytokine release assays) can assess CNS penetration and target engagement. For PET imaging studies, carbon-11 or fluorine-18 radiolabeling of the methoxy group enables real-time tracking of biodistribution, as demonstrated for D4 receptor ligands . Dosing regimens should account for metabolic stability, with LC-MS/MS monitoring of plasma and brain homogenates .

Q. How can researchers resolve contradictions in pharmacological data across different studies?

- Discrepancies in IC50 values or selectivity profiles may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. To address this:

- Standardize assays : Use identical buffer systems (e.g., 10 mM Mg<sup>2+</sup> for kinase activity) and control compounds.

- Cross-validate findings : Compare results across orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Meta-analysis : Pool data from published analogs (e.g., Volasertib’s PLK1 inhibition) to identify trends in potency and off-target effects .

Methodological Considerations

Q. What computational tools are recommended for docking studies targeting disease-relevant proteins?

- Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding modes to targets like PLK1 or dopamine receptors. Use cryo-EM or X-ray structures (PDB: 2HBS for sickle cell proteins) for accurate active-site modeling. Binding free energy calculations (MM-GBSA) refine pose rankings, while molecular dynamics simulations (NAMD) assess stability over 100-ns trajectories .

Q. How should researchers design experiments to assess metabolic stability?

- Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Identify major metabolites using UPLC-QTOF and compare with in silico predictions (e.g., Meteor Nexus). CYP450 inhibition assays (e.g., CYP3A4 luminescent assays) screen for drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.